molecular formula C9H16O2 B8195791 (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol

(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol

Cat. No.: B8195791
M. Wt: 156.22 g/mol
InChI Key: GVMMXAXVDLYFLO-UHFFFAOYSA-N
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Description

(6-Hydroxymethyl-spiro[33]hept-2-yl)-methanol is a unique organic compound characterized by its spirocyclic structure The spiro[33]heptane core consists of two cyclopropane rings fused at a single carbon atom, creating a rigid and compact framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2,6-dimethanol typically involves multi-step reactions. One common approach is the [2+2] cycloaddition of dichloroketene with olefins, followed by reduction and functional group transformations . Another method involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .

Industrial Production Methods: Industrial production of spiro[3.3]heptane-2,6-dimethanol may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be employed under basic conditions.

Major Products:

    Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.

    Reduction: this compound.

    Substitution: Various ethers and esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2,6-dimethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol stands out due to its combination of a rigid spirocyclic core and versatile hydroxymethyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[2-(hydroxymethyl)spiro[3.3]heptan-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-5-7-1-9(2-7)3-8(4-9)6-11/h7-8,10-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMMXAXVDLYFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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